REACTION_CXSMILES
|
C1CC(N)(C(O)=[O:6])C1.[OH-].[K+].C1NC1.[CH2:14]([C:16]([CH2:21][OH:22])([CH2:19][OH:20])[CH2:17]C)[OH:15]>>[CH2:14]([C:16]([CH2:21][OH:22])([CH3:17])[C:19]([OH:6])=[O:20])[OH:15] |f:1.2|
|
Name
|
polyester polyols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
485 (± 15) mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
polyester polyol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(C1)(C(=O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(C1)(C(=O)O)N
|
Name
|
polyisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
595 (± 35) mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
460 (± 30) mg
|
Type
|
reactant
|
Smiles
|
C1CN1
|
Name
|
|
Quantity
|
505 (± 15) mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
295 (± 15) mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
120 (± 10) mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
500 (± 10) mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be formed by, for example
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(C(=O)O)(C)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |